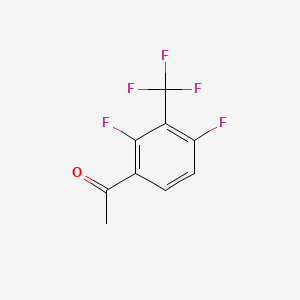
1-(2,4-二氟-3-(三氟甲基)苯基)乙酮
描述
“1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone” is a synthetic compound with the molecular formula C9H5F5O . It has a molecular weight of 224.13 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone” consists of a two-ring structure with fluorine atoms attached . The InChI code for this compound is 1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 199°C at 760 mmHg . The compound should be stored in a dry environment at room temperature .科学研究应用
3-三氟甲基-1,2,4-三唑的合成
该化合物可用于合成3-三氟甲基-1,2,4-三唑 . 该方法采用三氟乙酰亚胺酰氯、水合肼和苯-1,3,5-三基三甲酸酯为起始原料 . 该方法为进一步研究含有三氟甲基-1,2,4-三唑核心的药物的毒性风险评估和构效关系提供了机会 .
FDA批准的含有三氟甲基的药物
三氟甲基是“1-(2,4-二氟-3-(三氟甲基)苯基)乙酮”化合物的一部分,存在于许多FDA批准的药物中 . 三氟甲基可以显著改善母体分子的理化性质和药理性质 .
抗菌应用
与“1-(2,4-二氟-3-(三氟甲基)苯基)乙酮”类似的化合物已被合成并评估了其对各种病原体的体外抗菌和抗真菌活性 .
芳基三氟甲基重氮烷烃和重氮丙烷的合成
作用机制
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its physicochemical properties such as a logp of 249 suggest it may have good membrane permeability .
Result of Action
The molecular and cellular effects of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone’s action are currently unknown
安全和危害
The compound is classified under the GHS07 category . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
生化分析
Biochemical Properties
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell .
Cellular Effects
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone can alter the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone involves its interaction with various biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to the active site of CYP1A2 results in the inhibition of the enzyme’s catalytic function . Additionally, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health of the animal .
Metabolic Pathways
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 . This metabolic process involves the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted by the body . The interaction of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with these metabolic pathways can influence metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transport proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of the compound within tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . The localization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone within these subcellular structures can influence its biochemical effects and overall impact on cellular function .
属性
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZJUILLCDFDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672914 | |
| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202679-46-6 | |
| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


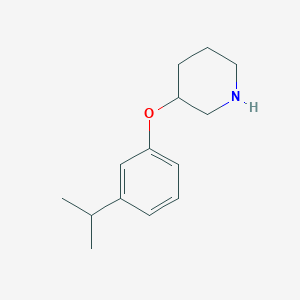

![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)
![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)
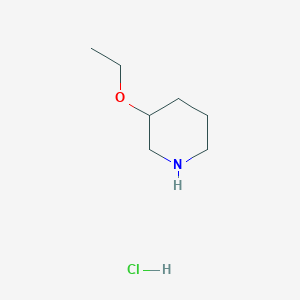

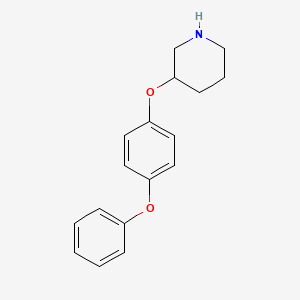
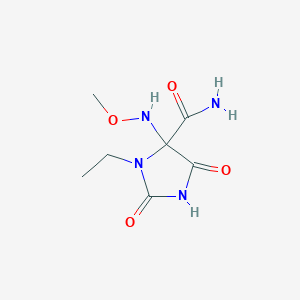
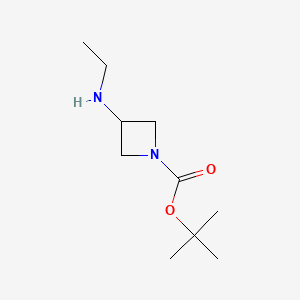
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
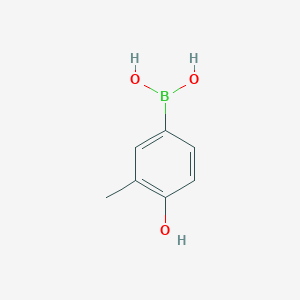
![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
